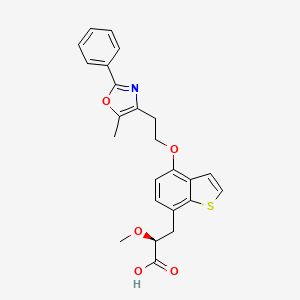

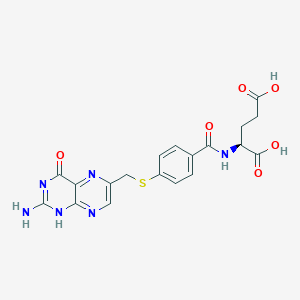

3,4,5-三咖啡酰奎尼酸

描述

3,4,5-三咖啡酰奎尼酸是一种存在于多种植物中的多酚类化合物。它以其抗氧化、抗炎和神经保护作用而闻名。 这种化合物因其潜在的治疗应用而备受关注,特别是在治疗神经退行性疾病和炎症相关疾病方面 .

科学研究应用

3,4,5-三咖啡酰奎尼酸在科学研究中具有广泛的应用:

化学: 它被用作模型化合物来研究多酚类结构及其反应性。

生物学: 研究这种化合物对细胞过程的影响,包括细胞分化和增殖。

医学: 它已显示出在治疗神经退行性疾病(如阿尔茨海默病)方面的潜力,方法是调节铁死亡并抑制蛋白酶体介导的细胞死亡

工业: 该化合物用于开发抗炎和抗氧化产品.

作用机制

3,4,5-三咖啡酰奎尼酸通过多种机制发挥作用:

抗氧化活性: 它清除活性氧并抑制氧化应激。

类似化合物:

绿原酸: 存在于咖啡豆中,具有类似的抗氧化和抗炎特性。

咖啡酸: 具有抗氧化活性的简单酚类化合物。

迷迭香酸: 存在于迷迭香中,具有强大的抗氧化和抗炎作用。

独特性: 3,4,5-三咖啡酰奎尼酸的独特之处在于它具有多个咖啡酰基,与其他类似化合物相比,这增强了其抗氧化和抗炎特性 .

生化分析

Biochemical Properties

3,4,5-Tricaffeoylquinic acid has been found to interact with various biomolecules. It has an inhibitory effect on human immunodeficiency virus (HIV) Type 1 integrase . It also seems to attenuate the TNF-α-stimulated inflammatory mediator production in keratinocytes by suppressing the activation of Akt and NF-κB pathways .

Cellular Effects

3,4,5-Tricaffeoylquinic acid has shown to have significant effects on various types of cells. It attenuates the proteasome inhibitor-induced programmed cell death in PC12 cells by suppressing the activation of the mitochondrial pathway and the caspase-8- and Bid-dependent pathways . It also induces cell cycle arrest at G0/G1, actin cytoskeleton organization, chromatin remodeling, neuronal differentiation, and bone morphogenetic protein signaling in human neural stem cells .

Molecular Mechanism

At the molecular level, 3,4,5-Tricaffeoylquinic acid exerts its effects through various mechanisms. It inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways . It also shows a neuroprotective effect against Aβ-induced cell death through the upregulation of glycolytic enzyme mRNA as well as ATP production activation .

Temporal Effects in Laboratory Settings

It has been observed that this compound may attenuate the proteasome inhibitor-induced programmed cell death in PC12 cells .

Dosage Effects in Animal Models

In animal models, specifically in the senescence-accelerated mouse prone 8 (SAMP8) model of aging and Alzheimer’s disease, mice were fed with 5 mg/kg of 3,4,5-Tricaffeoylquinic acid for 30 days . The treated SAMP8 exhibited significantly improved cognitive performance compared to untreated SAMP8 .

Metabolic Pathways

It has been suggested that this compound may play a role in the metabolism of α-cynuclein and mitochondrial dysfunction .

准备方法

合成路线和反应条件: 3,4,5-三咖啡酰奎尼酸可以通过提取植物材料(如红薯叶)来合成。该过程包括用水含醇提取叶子,浓缩溶液,然后将浓缩物质溶解在水中。然后用极性有机溶剂分配水溶液,以获得水层馏分。将该馏分吸附在合成吸附剂上,用酒精处理以去除杂质,并用较高浓度的酒精洗脱。 最终产物通过柱色谱获得 .

工业生产方法: 3,4,5-三咖啡酰奎尼酸的工业生产涉及将旋花科和菊科植物体在加热开始后的 30 秒内加热至 100°C 或更高温度。 该方法有效地利用了植物体内所含的化合物 .

化学反应分析

反应类型: 3,4,5-三咖啡酰奎尼酸会发生各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: 该反应通常涉及使用氧化剂,例如过氧化氢或高锰酸钾。

还原: 常用还原剂如硼氢化钠或氢化铝锂。

取代: 该反应可以在特定条件下涉及亲核或亲电试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会导致形成醌类,而还原可能会产生氢醌类 .

相似化合物的比较

Chlorogenic Acid: Found in coffee beans, it shares similar antioxidant and anti-inflammatory properties.

Caffeic Acid: A simpler phenolic compound with antioxidant activity.

Rosmarinic Acid: Found in rosemary, it has strong antioxidant and anti-inflammatory effects.

Uniqueness: 3,4,5-Tricaffeoylquinic acid is unique due to its multiple caffeoyl groups, which enhance its antioxidant and anti-inflammatory properties compared to other similar compounds .

属性

IUPAC Name |

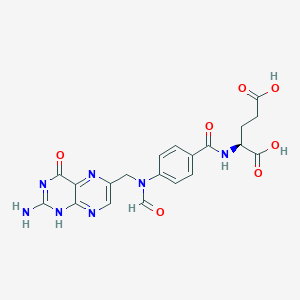

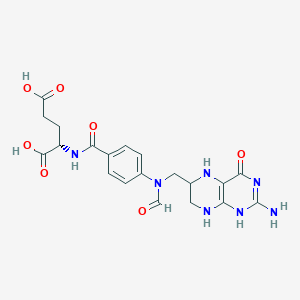

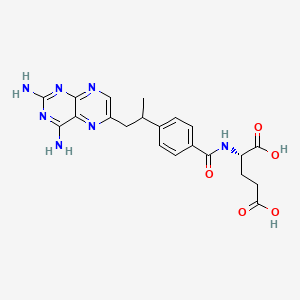

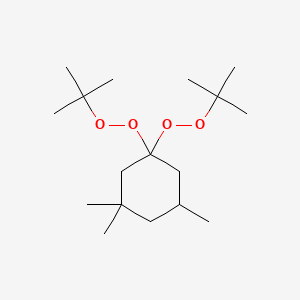

(3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(46,33(44)45)17-28(48-30(42)11-5-19-2-8-22(36)25(39)14-19)32(27)49-31(43)12-6-20-3-9-23(37)26(40)15-20/h1-15,27-28,32,35-40,46H,16-17H2,(H,44,45)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFXTKGAKYAFSI-JFPZSYFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106486 | |

| Record name | (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86632-03-3 | |

| Record name | Cyclohexanecarboxylic acid, 3,4,5-tris(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1-hydroxy-, (1alpha,3R,4alpha,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086632033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,4,5-Tricaffeoylquinic acid demonstrates its effects through multiple mechanisms. In the context of Parkinson's disease, it has been shown to protect neuronal cells against the toxicity of 1-methyl-4-phenylpyridinium (MPP+) by suppressing the activation of both the mitochondrial pathway and the caspase-8 and Bid-dependent pathways of apoptosis. [] This protective effect is linked to its ability to inhibit reactive oxygen species formation and prevent the depletion of glutathione. [] Additionally, 3,4,5-tricaffeoylquinic acid inhibits the expression of Toll-like receptor 4 in keratinocytes, thereby reducing the production of pro-inflammatory cytokines and chemokines stimulated by lipopolysaccharide (LPS). [] It achieves this by suppressing the activation of the Akt, ERK, and NF-κB pathways. []

A: While a detailed spectroscopic analysis hasn't been provided in these research articles, 3,4,5-tricaffeoylquinic acid (TCQA) is a triacyl chlorogenic acid composed of a quinic acid core esterified with three caffeic acid units. Its molecular formula is C₃₆H₃₂O₁₈ and its molecular weight is 764.6 g/mol. [, ]

ANone: The provided research focuses on the biological activity of 3,4,5-tricaffeoylquinic acid and doesn't delve into its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

ANone: The provided research emphasizes the biological activity of 3,4,5-tricaffeoylquinic acid, primarily focusing on its antioxidant, anti-inflammatory, and neuroprotective properties. The studies don't explore its potential catalytic properties and applications.

A: Yes. One study utilized computational methods, including molecular docking and 150 ns molecular dynamics simulations, to investigate the potential of 3,4,5-tricaffeoylquinic acid as an inhibitor of the COVID-19 main protease (Mpro). [] Results showed a strong binding affinity, suggesting 3,4,5-tricaffeoylquinic acid as a potential candidate for further antiviral research against COVID-19. []

A: A study comparing 3,4,5-tricaffeoylquinic acid with other caffeoylquinic acid derivatives found that the tri-caffeoyl structure exhibited the highest inhibitory effect against HIV integrase and potent anti-HIV activity in cell culture. [] This suggests the importance of the three caffeoyl groups for its antiviral activity. Further research is needed to comprehensively understand the SAR and the impact of specific structural modifications.

ANone: While the research highlights the biological potential of 3,4,5-tricaffeoylquinic acid, it lacks information regarding its stability under various conditions and potential formulation strategies. This area requires further investigation to optimize its therapeutic application.

ANone: The provided research focuses primarily on the compound's biological activity and doesn't cover SHE regulations. More comprehensive studies are needed to address the safety, environmental impact, and regulatory aspects of 3,4,5-tricaffeoylquinic acid.

ANone: The provided research doesn't offer detailed insights into the PK/PD profile of 3,4,5-tricaffeoylquinic acid. Further investigations focusing on its absorption, distribution, metabolism, excretion, and in vivo efficacy are needed to determine its therapeutic potential.

A: In vitro studies show that 3,4,5-tricaffeoylquinic acid exhibits anti-HIV activity in MT-2 cells with an IC50 of 0.063 μM against HIV integrase. [] It demonstrates a higher inhibitory effect compared to other dicaffeoylquinic acids and L-CCA. []

ANone: The available research doesn't provide information about resistance or cross-resistance mechanisms related to 3,4,5-tricaffeoylquinic acid. Further investigation is needed to address these aspects.

ANone: The research provided doesn't explore specific drug delivery and targeting strategies for 3,4,5-tricaffeoylquinic acid. This area requires further research to enhance its therapeutic potential.

ANone: The provided research doesn't delve into biomarkers for 3,4,5-tricaffeoylquinic acid efficacy or adverse effects. Identifying such biomarkers could be valuable in future research.

A: Researchers utilize high-performance liquid chromatography (HPLC) to identify and quantify 3,4,5-tricaffeoylquinic acid in various plant materials. [, , ] Coupling HPLC with mass spectrometry (MS) and tandem MS (MS/MS) techniques allows for accurate identification and structural characterization. [, ]

ANone: The current research primarily focuses on the biological activity of 3,4,5-tricaffeoylquinic acid. Further studies are needed to assess its environmental impact and degradation pathways.

ANone: The research provided doesn't delve into the dissolution and solubility characteristics of 3,4,5-tricaffeoylquinic acid. Investigating these properties is crucial for understanding its bioavailability and efficacy.

A: Although specific validation data is not provided in the research excerpts, the use of HPLC-UV for the quantitative analysis of 3,4,5-tricaffeoylquinic acid in Geigeria alata highlights the importance of validated analytical methods. [] These methods typically involve assessing accuracy, precision, and specificity to ensure reliable and reproducible results.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。